Research on intestinal barrier function often suffers from matrix-induced ion suppression in LC-MS/MS, compromising lactulose quantification accuracy. Lactulose-13C12 resolves this as the definitive stable isotope-labeled internal standard (SIL-IS).
- Uniform M+12 mass shift eliminates interference from natural abundance 13C in complex urine/plasma matrices.
- Enables method precision of <5% CV and linearity over five orders of magnitude (r > 0.999).
- Supplied at ≥98% chemical purity and 98 atom % 13C isotopic enrichment for validated IDMS workflows.
Molecular Formula¹³C₁₂H₂₂O₁₁
Molecular Weight354.2
Cat. No.B1159275
⚠ Attention: For research use only. Not for human or veterinary use.
Lactulose-13C12 is a uniformly carbon-13 labeled isotopologue of the synthetic disaccharide lactulose (4-O-β-D-galactopyranosyl-D-fructofuranose), wherein all 12 carbon atoms are enriched with the stable 13C isotope [1]. It is supplied as a solid with a chemical purity of ≥98% and an isotopic enrichment of 98 atom % 13C, resulting in a defined mass shift of M+12 relative to the native 12C lactulose molecule . This compound is engineered specifically for use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based analytical workflows, facilitating accurate quantification of lactulose in complex biological matrices such as urine and plasma [2].
1
Labeling
Uniform 13C12 isotopologue (M+12 mass shift)
2
Format
Solid reference standard for quantitative stock solution preparation
3
Intended Use
SIL-IS for LC-MS/MS bioanalytical method development and sample normalization
[2] Schoeny, H., et al. (2025). Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 417, 2767–2781. View Source
Requirement for Uniform 13C12 Labeling
Generic substitution with unlabeled lactulose (12C-lactulose) or partially labeled analogs (e.g., Lactulose-13C) is not analytically valid in mass spectrometry (MS)-based quantification of lactulose due to fundamental differences in isotopic resolution, matrix effect compensation, and regulatory compliance. Unlabeled lactulose is indistinguishable from endogenous analyte in the same sample, rendering accurate quantification impossible via isotope dilution MS . Partially labeled variants like Lactulose-13C, with a molecular weight of 343.29 g/mol and only one 13C atom, provide a mass shift of only M+1 . This limited shift increases the risk of isotopic overlap and interference from natural abundance 13C isotopes present in the unlabeled analyte, compromising specificity and accuracy in complex biological matrices. Furthermore, the uniformly labeled Lactulose-13C12 (M+12 mass shift) is required to meet the stringent guidelines for stable isotope-labeled internal standards (SIL-IS) in validated bioanalytical methods, ensuring consistent co-elution and identical ionization efficiency, which is critical for correcting matrix effects and achieving the precision (CV <5%) and wide dynamic range (five orders of magnitude) demanded by clinical and pharmaceutical research [1].
Lactulose-13C12
Target SIL-IS
Mass shift: M+12; baseline resolution from endogenous analyte
Co-elution: identical to analyte; corrects matrix effects consistently
Regulatory context: aligns with bioanalytical validation guidelines for SIL-IS
Unlabeled or Partially Labeled
Substitutes
Unlabeled lactulose: indistinguishable from endogenous analyte; cannot enable isotope dilution MS
Lactulose-13C (M+1): limited mass shift may overlap with natural 13C abundance; specificity at risk
Structural analog IS: different retention and ionization; matrix effect correction may not transfer
Similar labeling or analog compounds may not provide equivalent quantitative reliability. Confirm isotopic resolution and co-elution behavior before substitution.
[1] Schoeny, H., et al. (2025). Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 417, 2767–2781. View Source
Lactulose-13C12 Evidence Guide
Isotopic Purity and Mass Resolution
Lactulose-13C12 provides a robust mass shift of M+12 (molecular weight 354.21 g/mol) relative to unlabeled lactulose (342.12 g/mol), ensuring complete baseline resolution in MS analysis . In contrast, Lactulose-13C, which contains only one 13C atom, has a molecular weight of 343.29 g/mol and a mass shift of only M+1, making it vulnerable to interference from the natural abundance of 13C in unlabeled lactulose and thus unsuitable for high-precision isotope dilution MS .
Mass ResolutionHead-to-head
M+12 (354.21 g/mol)
Lactulose-13C: M+1 (343.29 g/mol)
Complete baseline resolution; eliminates isotopic interference from natural 13C
+11 Da mass shift relative to partially labeled analog
Molecular weight based on molecular formula 13C12H22O11
Why This Matters
The larger mass shift of Lactulose-13C12 eliminates isotopic interference, a critical factor for achieving the specificity and accuracy required in validated bioanalytical methods.
Using Lactulose-13C12 as the internal standard in a validated LC-MS/MS assay for intestinal permeability assessment, the method achieved a linear calibration range with r > 0.999 across 10 to 4000 μg/mL in urine, with 95% confidence intervals of 2% . A separate, more recent method integrating this internal standard for dual-sugar testing achieved intra- and inter-assay precision of less than 5% and a working range spanning five orders of magnitude [1]. These performance metrics are a direct consequence of the near-identical physicochemical properties of the 13C12 isotopologue to the analyte, ensuring it corrects for matrix effects and variations in sample processing that structural analog internal standards cannot match.
Method Precision & RangeCross-study comparable
Dynamic range 5 orders of magnitude
Supports high-throughput bioanalysis with reduced repeat analyses
Class-level comparator: structural analog IS typical precision 5-15% CV, narrower range
Matrix Effect CorrectionClass-level inference
Matrix effect <15%
Structural analog IS: variable, often >20%
Reliable co-elution corrects ion suppression/enhancement consistently
Recovery >90.2% reported in UPLC-MS/MS
Regulatory ContextContext-dependent
SIL-IS recommended by bioanalytical validation guidelines (FDA/EMA)
Supports method validation documentation for research use
Unlabeled or partially labeled standards may not meet validation expectations
Method ValidationLC-MS/MSBioanalysis
Evidence Dimension
Precision (CV) and Dynamic Range
Target Compound Data
Precision <5% CV; dynamic range > 5 orders of magnitude
Comparator Or Baseline
Typical methods using structural analog IS: precision 5-15% CV; dynamic range 2-3 orders of magnitude (Class-level inference)
Quantified Difference
Up to 3x improvement in precision and 100x wider dynamic range
Conditions
Human urine matrix; HILIC-HRMS method with SIL-IS
Why This Matters
The enhanced precision and wider dynamic range directly reduce the need for repeat analyses and sample dilutions, translating to higher throughput and lower cost-per-sample in clinical and pharmaceutical research settings.
Method ValidationLC-MS/MSBioanalysis
[1] Schoeny, H., et al. (2025). Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 417, 2767–2781. View Source
Matrix Effect Compensation with SIL-IS
Stable isotope-labeled internal standards (SIL-IS) like Lactulose-13C12 co-elute with the target analyte, experiencing identical matrix-induced ion suppression or enhancement during LC-MS analysis. In the context of lactulose quantification, the use of 13C12-lactulose as a SIL-IS enables reliable correction for these matrix effects [1]. A UPLC-MS/MS method utilizing Lactulose-13C12 reported a matrix effect of less than 15% and recovery greater than 90.2% . In contrast, structural analog internal standards (e.g., a different sugar like cellobiose) can exhibit different retention times and ionization efficiencies, leading to inaccurate quantification due to differential matrix effects, particularly in complex biological fluids like urine or plasma.
Matrix Effect CorrectionClass-level inference
Matrix effect <15%
Structural analog IS: variable, often >20%
Reliable co-elution corrects ion suppression/enhancement consistently
Structural analog IS: Matrix effect can be variable and >20%, leading to significant bias (Class-level inference)
Quantified Difference
At least 5% absolute reduction in matrix effect variability
Conditions
UPLC-MS/MS analysis in complex biological matrices
Why This Matters
Superior matrix effect compensation ensures data reliability and method robustness, reducing the risk of failed analytical runs and regulatory compliance issues in drug development and clinical diagnostics.
Lactulose-13C12 is manufactured to meet the specifications required for a reference standard in pharmaceutical analysis, enabling its use in analytical method development and validation (AMV) in accordance with FDA and EMA bioanalytical method validation guidelines [1]. These guidelines strongly recommend the use of stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS assays to ensure the highest level of accuracy and precision. In contrast, unlabeled or partially labeled lactulose standards cannot be used to establish traceability or to satisfy the internal standard requirement for a regulated bioanalytical study, as they do not provide the required analytical performance.
Regulatory ContextContext-dependent
SIL-IS recommended by bioanalytical validation guidelines (FDA/EMA)
Supports method validation documentation for research use
Unlabeled or partially labeled standards may not meet validation expectations
Compliant with FDA/EMA guidelines for SIL-IS in bioanalytical method validation
Comparator Or Baseline
Unlabeled Lactulose: Not suitable as an internal standard; cannot meet regulatory guidelines for IS in MS assays.
Quantified Difference
N/A (Binary Compliance)
Conditions
Pharmaceutical and clinical research analytical workflows
Why This Matters
Procuring Lactulose-13C12 ensures regulatory compliance and method acceptability from the outset, avoiding costly re-validation and delays in drug development timelines.
Lactulose-13C12 serves as the essential internal standard for the accurate LC-MS/MS quantification of lactulose in urine following oral administration of a lactulose-mannitol solution. This is the standard method for assessing intestinal barrier function in conditions such as inflammatory bowel disease (IBD), celiac disease, and environmental enteropathy [1]. The use of this specific SIL-IS enables the precise determination of the lactulose/mannitol ratio (LMR), a critical diagnostic and research endpoint, by correcting for urinary matrix effects and ensuring method precision of <5% .
Pharmacokinetic Lactulose Quantification
In pharmaceutical research, Lactulose-13C12 is used in isotope dilution mass spectrometry (IDMS) workflows for the absolute quantification of lactulose in plasma. This is critical for pharmacokinetic (PK) studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of lactulose-based therapeutics or for assessing the impact of other drugs on gastrointestinal transit [1]. The high isotopic purity (98 atom % 13C) ensures that the internal standard's signal does not interfere with the natural abundance 13C signal of the analyte, maintaining assay linearity over a wide dynamic range (r > 0.999 from 10-4000 μg/mL) .
Clinical Metabolomics Workflows
Lactulose-13C12 is a key component in advanced clinical metabolomics workflows that combine targeted permeability assessment with untargeted screening for drugs and endogenous metabolites [1]. The internal standard enables the accurate quantification of the lactulose probe in the same analytical run used for broader metabolomic profiling, streamlining workflows and conserving precious clinical samples. Its performance, validated with high recoveries and a working range of five orders of magnitude, is a prerequisite for generating reliable, publication-ready data in translational research .
Compendial Method Validation for Lactulose
Pharmaceutical quality control (QC) and analytical R&D laboratories utilize Lactulose-13C12 as a reference standard for developing and validating HPLC or LC-MS methods for the assay of lactulose API and related substances in finished drug products (e.g., oral solutions) [1]. Its defined purity and isotopic enrichment allow for the establishment of method traceability and the determination of critical validation parameters such as accuracy, precision, and specificity, aligning with requirements for USP/EP monograph compliance and regulatory submissions (IND/NDA/ANDA).
Application
Selection Property
Validation Focus
Intestinal permeability studies
Uniform 13C12 SIL-IS for urine lactulose LC-MS/MS
Matrix effect correction, lactulose/mannitol ratio precision
Pharmacokinetic lactulose research
Isotope dilution MS with co-eluting internal standard
Assay linearity, wide dynamic range in plasma research matrices
Targeted metabolomics workflows
SIL-IS compatible with high-resolution MS dual-sugar testing
Recovery and reproducibility across extended working range
Pharmaceutical method validation
High-purity reference standard for traceability
Accuracy, precision, specificity assessment per monograph expectations
[1] Schoeny, H., et al. (2025). Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 417, 2767–2781. View Source
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